
Enniatin B1
概要
説明
Enniatin B1 (C₃₃H₅₇N₃O₉) is a cyclic hexadepsipeptide mycotoxin produced predominantly by Fusarium species, including F. tricinctum and F. avenaceum . Structurally, it consists of alternating D-2-hydroxyisovaleric acid (Hiv) and N-methyl-L-amino acid residues, forming an 18-membered ring . This compound is classified as an "emerging mycotoxin" due to its increasing detection in food commodities, particularly cereals (e.g., wheat, barley, maize), with contamination levels ranging from 0.02 to 680 μg/kg depending on the matrix .
Its biological activities include ionophoric properties, apoptosis induction via caspase-3/7 activation, and inhibition of ERK and NF-κB signaling pathways . This compound also exhibits hepatotoxicity, with studies suggesting it may surpass aflatoxin B1 in potency under specific conditions .
準備方法
エニアチン B1は、通常、フザリウム属菌を用いた発酵によって産生されます。工業生産では、エニアチン B1の収量を最適化するために、穀物などの適切な基質上で、制御された条件下で菌類を培養します。 次に、この化合物は、様々なクロマトグラフィー技術を用いて抽出および精製することができます .
化学反応の分析
エニアチン B1は、次のようないくつかのタイプの化学反応を起こします。
酸化: エニアチン B1は、酸化されて、ヒドロキシル化およびカルボニル化代謝産物を生成することができます.
還元: 還元反応は、エニアチン B1に存在する官能基を変えることができます。
置換: エニアチン B1は、置換反応を起こし、1つの官能基が別の官能基に置き換わる可能性があります。
これらの反応で一般的に使用される試薬には、過酸化水素などの酸化剤や、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から生成される主な生成物は、通常、エニアチン B1のヒドロキシル化およびカルボニル化誘導体です .
科学的研究の応用
Cytotoxic Properties
Enniatin B1 exhibits significant cytotoxic effects across various cell lines. Research indicates that it can induce apoptosis and disrupt cell cycles, making it a candidate for further investigation in cancer therapies.
- Cell Lines Tested :
- Mechanisms of Action :
Antibacterial and Antifungal Activities
This compound possesses notable antibacterial and antifungal properties, making it a subject of interest in food safety and medical applications.
- Antibacterial Activity :
- Antifungal Activity :
Food Safety and Mycotoxin Contamination
This compound is frequently detected in various food products, raising concerns about mycotoxin contamination.
- Prevalence in Food :
- Health Implications :
Potential Therapeutic Applications
The pharmacological properties of this compound suggest potential therapeutic applications, particularly in cancer treatment.
- Inhibition of Drug Resistance :
- Research on Combination Therapies :
Cell Line/Organism | IC50 Value (µM) | Mechanism/Effect |
---|---|---|
CCF-STTG1 (astrocytoma) | 4.4 | Apoptosis induction |
PK-15 (porcine kidney) | 41 | Cytotoxicity |
SF-9 (insect cells) | 6.6 | Apoptosis induction |
E. coli | N/A | Antibacterial activity |
Bifidobacterium adolescentis | N/A | Antibacterial activity |
Case Study 1: Neurotoxic Effects
A study investigating the transport kinetics of this compound across the blood-brain barrier highlighted its potential neurotoxic effects, emphasizing the need for caution regarding its systemic circulation and impact on cerebral cells .
Case Study 2: Human Biomonitoring
A biomonitoring study involving urine samples revealed widespread exposure to this compound among the population, indicating frequent intake through dietary sources and underscoring the importance of understanding its toxicological profile .
作用機序
エニアチン B1は、カルシウム恒常性とミトコンドリア機能を阻害することによって、その効果を発揮します。これは、カルシウムチャネルに作用し、細胞へのカルシウムイオンの流入を引き起こし、アポトーシスを誘発する可能性があります。 エニアチン B1は、ミトコンドリア透過性遷移孔にも影響を与え、ミトコンドリア膜電位の変化と酸化ストレスの誘導につながります .
類似の化合物との比較
エニアチン B1は、エニアチン A、エニアチン A1、エニアチン Bなどのエニアチンと呼ばれるマイコトキシン群の一部です。これらの化合物は、類似の構造と生物活性を共有していますが、特定のアミノ酸とヒドロキシ酸組成が異なります。 エニアチン B1は、これらの成分の特定の組み合わせが独特であり、その独特の生物学的効果に貢献しています .
類似の化合物には、次のものがあります。
エニアチン A: 類似の抗菌性と抗真菌性を持つ別の環状ヘキサデプシペプチド.
エニアチン A1: カルシウム恒常性とミトコンドリア機能への影響で知られています.
エニアチン B: 最も広く研究されているエニアチンであり、強力な細胞毒性効果を持っています.
類似化合物との比較
Enniatin B1 belongs to the enniatin family, which includes over 29 analogues. Below is a detailed comparison with key analogues:
Structural Differences
Compound | Amino Acid Residues | Hydroxy Acid Residues | Molecular Weight |
---|---|---|---|
This compound | N-methyl-L-valine (x3) | D-2-hydroxyisovaleric acid (x3) | 659.83 g/mol |
Enniatin B | N-methyl-L-valine (x3) | D-2-hydroxyvaleric acid (x3) | 657.82 g/mol |
Enniatin A1 | N-methyl-L-isoleucine (x3) | D-2-hydroxyisovaleric acid (x3) | 665.86 g/mol |
Enniatin A | N-methyl-L-isoleucine (x3) | D-2-hydroxyvaleric acid (x3) | 663.85 g/mol |
Key Insight : this compound differs from Enniatin B by the substitution of one hydroxyvaleric acid with hydroxyisovaleric acid, enhancing its ion-binding capacity .
Occurrence in Food Commodities
A 2017 study of Danish cereals reported the following prevalence:
- Enniatin B : 100% (oats, wheat, barley, rye)
- This compound : 82% (average concentration: 12.3 μg/kg in oats)
- Enniatin A1 : 45%
- Enniatin A : 28%
This compound is more prevalent than A and A1 but less abundant than B. It is also detected in non-cereal matrices like potatoes and eggs .
Toxicity Profiles
Synergistic Effects : Tertiary mixtures (e.g., Enniatin A + B + B1) show synergistic toxicity, increasing cell death by 40% compared to individual compounds .
Metabolic Pathways
- This compound : Primarily metabolized by CYP3A4 in humans, forming hydroxylated derivatives. Oral bioavailability in broiler chickens is 58%, higher than Enniatin B (42%) .
- Enniatin B : Undergoes faster hepatic clearance in pigs, with a half-life of 4.2 hours vs. 6.8 hours for B1 .
- Enniatin A1: Limited data, though suspected to share CYP3A4-mediated metabolism .
Analytical Detection
Method | LOD for this compound (μg/kg) | Recovery Rate (%) |
---|---|---|
HPLC-MS/MS (CI-LLE) | 0.02 | 91.6–128.2 |
UPLC-MS/MS (DSPE) | 0.05 | 100.5–149.7 |
Solid-phase extraction | 0.12 | 55.8–106.5 |
This compound requires more sensitive detection than B due to lower natural abundance .
生物活性
Enniatin B1 (ENN B1) is a mycotoxin produced by various species of the genus Fusarium, commonly found as a contaminant in cereals and cereal-based products. This compound has garnered significant attention due to its diverse biological activities, including cytotoxicity, antimicrobial properties, and potential effects on human health. This article reviews the biological activity of ENN B1, highlighting its toxicological effects, mechanisms of action, and relevant research findings.
ENN B1 exhibits pronounced cytotoxic effects across various cell lines. Studies have demonstrated that it induces apoptosis and oxidative stress, particularly in embryonic cells. For instance, research indicated that ENN B1 treatment led to significant apoptosis in mouse blastocyst-stage embryos, with a dose-dependent increase in cell death and a decrease in fetal weight observed in vivo .
Cytotoxicity Studies
The cytotoxic effects of ENN B1 have been quantified in several studies. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for different cell lines:
Cell Line | IC50 (µM) | Exposure Duration (h) |
---|---|---|
Caco-2 (human intestinal) | 0.8 - 41 | 24 - 72 |
HepG2 (human liver carcinoma) | 6.6 | 48 |
CHO-K1 (Chinese hamster ovary) | 41 | 24 |
CCF-STTG1 (human astrocytoma) | 4.4 | 48 |
These findings indicate that ENN B1 is more cytotoxic than some other enniatins but less so than ENN A and A1 .
2. Oxidative Stress and Apoptosis
ENN B1 has been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS). In studies involving mouse models, intravenous administration of ENN B1 resulted in elevated ROS levels and altered transcription of antioxidant genes . The mechanism appears to involve mitochondrial dysfunction and lysosomal destabilization, leading to apoptosis.
3. Antimicrobial Activity
ENN B1 possesses significant antimicrobial properties. It has been effective against various human pathogens, including:
- Escherichia coli
- Clostridium perfringens
- Enterococcus faecium
The antibacterial activity was confirmed at concentrations ranging from 20 ng to 20,000 ng . Notably, ENN B1 also demonstrated synergistic effects when combined with other enniatins against Mycobacterium tuberculosis.
4. Transport Across Biological Barriers
Research indicates that ENN B1 can cross the blood-brain barrier (BBB), raising concerns about potential neurotoxic effects. In vitro studies using porcine brain capillary endothelial cells demonstrated significant influx rates of ENN B1 into the brain, suggesting that it may exert neurotoxic effects if present at sufficient concentrations .
5. Case Studies and Human Biomonitoring
A recent biomonitoring study assessed the presence of ENN B1 in human urine samples from southern Italy. The study found that ENN B1 was detected in approximately 94.3% of samples, with concentrations ranging from 0.007 to 0.429 ng/mL . This high prevalence indicates frequent exposure to this mycotoxin through dietary sources.
Q & A
Basic Research Questions
Q. What are the standard methodologies for assessing Enniatin B1 cytotoxicity in vitro, and how do experimental parameters (e.g., cell lines, exposure duration) influence outcomes?
- Methodology : Use cell viability assays (e.g., CCK-8 kit) with human cell lines (e.g., HBMEC, CCF-STTG1) at concentrations of 0.1–10 μM for 48 hours. Measure absorbance at 457 nm to quantify methyl violet dye formation .
- Critical Variables :
- Cell type: Primary brain endothelial cells (PBCEC) show higher sensitivity than immortalized lines .
- Solvent controls: Include 1% ACN to account for solvent interference .
- Positive controls: Compare with T-2 toxin (10 μM) for cytotoxicity benchmarking .
Q. How can researchers differentiate apoptosis from necrosis in this compound-treated cells?
- Methodology :
- Apoptosis : Measure Caspase-3 activity in cell lysates using fluorogenic substrates (e.g., Ac-DEVD-AMC). Use serum-free media to avoid confounding growth factors .
- Necrosis : Quantify LDH leakage into culture media via colorimetric assays (e.g., NADH reduction monitoring at 340 nm) .
- Validation : Normalize data to total protein content (BCA assay) to ensure comparability across samples .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictory data on this compound cytotoxicity across studies (e.g., EC₅₀ variability)?
- Contradiction Analysis Framework :
- Variable Audit : Compare cell lines (primary vs. immortalized), exposure times (24h vs. 48h), and assay sensitivity (CCK-8 vs. MTT) .
- Statistical Reconciliation : Apply one-way ANOVA with Dunnett’s post-hoc test to assess significance (p < 0.05 = low; p < 0.001 = high) .
- Data Normalization : Report results as % viability relative to solvent controls to standardize cross-study comparisons .
Q. What experimental strategies are recommended for studying this compound transport across the blood-brain barrier (BBB)?
- In Vitro Model : Use PBCEC monolayers on Transwell inserts (2.5 × 10⁵ cells/well) to simulate BBB permeability .
- Key Parameters :
- Concentration range: 0.1–2.5 μM to avoid cytotoxicity masking transport kinetics .
- Validation: Measure transepithelial electrical resistance (TEER) to confirm monolayer integrity pre/post exposure .
- Advanced Techniques : Pair with LC-MS/MS to quantify this compound in apical/basolateral compartments .
Q. How can researchers elucidate the structure-activity relationship (SAR) of this compound compared to analogs like Enniatin B?
- SAR Workflow :
- Chemical Modifications : Synthesize derivatives with altered cyclic hexadepsipeptide rings (e.g., ester bond substitutions).
- Functional Assays : Compare cytotoxicity (CCK-8), ionophoric activity (e.g., K⁺ flux assays), and BBB transport efficiency .
- Computational Modeling : Use molecular docking to predict interactions with biological targets (e.g., cholesterol in cell membranes) .
Q. Methodological Challenges & Solutions
Q. What are the limitations of current cytotoxicity assays for this compound, and how can they be mitigated?
- Limitations :
- CCK-8 may underestimate toxicity due to interference with mitochondrial activity .
- LDH assays lack specificity for necrosis in mixed cell death scenarios .
- Solutions :
- Combine assays (e.g., Caspase-3 + LDH) for mechanistic clarity.
- Validate with Annexin V/PI flow cytometry for apoptosis/necrosis distinction .
Q. How should researchers address low bioavailability or rapid metabolism of this compound in pharmacokinetic studies?
- Approach :
- In Vitro Models : Use hepatic microsomes or recombinant CYP450 enzymes to identify metabolites .
- Analytical Sensitivity : Employ high-resolution mass spectrometry (HRMS) with detection limits ≤ 1 ng/mL .
- Matrix Effects : Spike samples with isotopically labeled this compound (e.g., ¹³C-ENN B1) for quantification accuracy .
Q. Data Reporting & Reproducibility
Q. What are the best practices for ensuring reproducibility in this compound research?
- Guidelines :
- Detailed Protocols : Specify cell passage numbers, serum sources, and equipment calibration (e.g., plate reader wavelength accuracy) .
- Raw Data Archiving : Deposit datasets in repositories like Zenodo with DOI links for transparency .
- Negative Controls : Include untreated and solvent-only groups in every experiment .
特性
IUPAC Name |
(3S,6R,9S,12R,15S,18R)-3-[(2S)-butan-2-yl]-4,10,16-trimethyl-6,9,12,15,18-penta(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H59N3O9/c1-16-22(12)25-34(43)46-27(20(8)9)30(39)36(14)23(17(2)3)32(41)44-26(19(6)7)29(38)35(13)24(18(4)5)33(42)45-28(21(10)11)31(40)37(25)15/h17-28H,16H2,1-15H3/t22-,23-,24-,25-,26+,27+,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCSETXJXJTMKO-UMURLBKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H59N3O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70891861 | |
Record name | Enniatin B1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70891861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
653.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19914-20-6 | |
Record name | Enniatin B1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019914206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enniatin B1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70891861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S,6R,9S,12R,15S,18R)-3-[(2S)-butan-2-yl]-4,10,16-trimethyl-6,9,12,15,18-penta(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ENNIATIN B1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1MZD05X9S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。